molecular formula C13H8BrN3OS B5708555 N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide

N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B5708555
M. Wt: 334.19 g/mol
InChI Key: ZNBSMBZVYKXZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide, also known as Br-BTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of benzothiadiazole derivatives and has a molecular formula of C14H8BrN3O.

Scientific Research Applications

N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and diabetes. This compound has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide is still not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which is a hallmark of Alzheimer's disease.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been reported to have anti-inflammatory, antioxidant, and anti-tumor properties. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide in lab experiments include its high purity, low toxicity, and unique properties. However, the limitations include its low solubility in water and limited availability.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the development of this compound derivatives with improved solubility and bioavailability is an area of interest for future research.
In conclusion, this compound is a promising compound with unique properties that has potential applications in various scientific fields. Its low toxicity profile, anti-inflammatory, antioxidant, and anti-tumor properties, and ability to improve glucose metabolism and insulin sensitivity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide involves the reaction of 4-bromoaniline with 2-aminothiophenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with phosgene to form the final compound. The yield of this compound is around 60%, and the purity can be increased by recrystallization.

properties

IUPAC Name

N-(4-bromophenyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3OS/c14-9-2-4-10(5-3-9)15-13(18)8-1-6-11-12(7-8)17-19-16-11/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBSMBZVYKXZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=NSN=C3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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